REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][c:5]([N+:9](=[O:10])[O-:11])[n:6][n:7]1[CH3:8].[CH2:12]1[CH2:13][NH:14][CH2:15]1.[CH2:25]([Cl:26])[Cl:27].[CH:16]([N:17]([CH:18]([CH3:19])[CH3:20])[CH2:21][CH3:22])([CH3:23])[CH3:24]>>[CH2:2]([c:3]1[cH:4][c:5]([N+:9](=[O:10])[O-:11])[n:6][n:7]1[CH3:8])[N:14]1[CH2:13][CH2:12][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nc([N+](=O)[O-])cc1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Type
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product
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Smiles
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Cn1nc([N+](=O)[O-])cc1CN1CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |